molecular formula C14H14IN3 B5017974 1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide

1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide

Cat. No.: B5017974
M. Wt: 351.19 g/mol
InChI Key: ZYSGLHBMTPHWLR-UHFFFAOYSA-M
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Description

1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide is an organic heterocyclic compound belonging to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, with the three nitrogen atoms positioned at the 1-, 2-, and 5-positions, respectively .

Properties

IUPAC Name

1-benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3.HI/c1-16-8-7-14-13(10-16)15-11-17(14)9-12-5-3-2-4-6-12;/h2-8,10-11H,9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGLHBMTPHWLR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, activated by a nitro group. The nitro group is then reduced using hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . The resulting 2,3-diaminopyridine undergoes acylation with acetic anhydride, followed by cyclization to form the imidazo[4,5-c]pyridine ring system .

Chemical Reactions Analysis

1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation, where iodine can be introduced into the imidazole ring via a metalation-halogenation sequence . The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives .

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